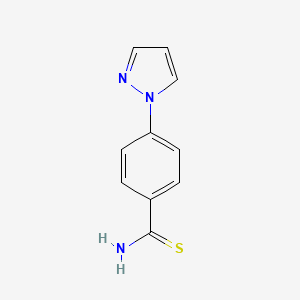

4-(1h-Pyrazol-1-yl)benzothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3S |

|---|---|

Molecular Weight |

203.27 g/mol |

IUPAC Name |

4-pyrazol-1-ylbenzenecarbothioamide |

InChI |

InChI=1S/C10H9N3S/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H,(H2,11,14) |

InChI Key |

WPJPNZITQFUUCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1h Pyrazol 1 Yl Benzothioamide and Its Advanced Precursors

Conventional and Established Synthetic Routes to 4-(1H-Pyrazol-1-yl)benzothioamide

The most common and established method for synthesizing this compound involves a two-step process. This process begins with the synthesis of the corresponding benzonitrile (B105546) precursor, 4-(1H-pyrazol-1-yl)benzonitrile, which is then converted to the final thioamide product.

A primary route to the benzonitrile intermediate is through a nucleophilic aromatic substitution reaction. This typically involves reacting 4-fluorobenzonitrile (B33359) with pyrazole (B372694) in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Once the 4-(1H-pyrazol-1-yl)benzonitrile is obtained, it is subjected to a thionation reaction to convert the nitrile group into a thioamide group. A common method for this transformation is the use of Lawesson's reagent or phosphorus pentasulfide (P4S10) in a solvent like pyridine (B92270) or a mixture of solvents. organic-chemistry.org Another approach involves reacting the nitrile with sodium hydrosulfide (B80085) (NaSH) or a similar sulfur source.

An alternative pathway to the thioamide involves first converting the nitrile to the corresponding amide, 4-(1H-pyrazol-1-yl)benzamide, via hydrolysis. The subsequent thionation of this amide using reagents like Lawesson's reagent also yields the desired this compound. organic-chemistry.org

Exploration of Alternative Synthetic Pathways for the Benzothioamide Moiety

Researchers have explored various alternative methods for the synthesis of the benzothioamide moiety, aiming to improve yields, reduce reaction times, and utilize more environmentally friendly reagents.

One notable method involves a three-component reaction of an aldehyde, an amine, and elemental sulfur. This approach, known as the Kindler synthesis, can be adapted for the preparation of benzothioamides. organic-chemistry.org Microwave-assisted Kindler synthesis has been shown to be an efficient method for the rapid synthesis of thioamides. organic-chemistry.org

Another strategy involves the direct conversion of benzonitriles to benzothioamides using various sulfur-transfer reagents. For instance, the reaction of benzonitriles with hydrogen sulfide-based salts in supercritical CO2 has been reported as a facile and direct synthetic method. researchgate.net Additionally, the use of phosphorus pentasulfide in the absence of a solvent or the combination of carbon disulfide and sodium sulfide (B99878) have been shown to be effective for this transformation. researchgate.net

The thionation of amides remains a widely used method. organic-chemistry.org Besides Lawesson's reagent, other thionating agents such as ammonium (B1175870) phosphorodithioate (B1214789) have been employed to convert amides to thioamides in high yields. organic-chemistry.org

Strategies for Constructing the Pyrazolyl Moiety and its Attachment

The attachment of the pre-formed pyrazole ring to the benzene (B151609) ring is often achieved through a nucleophilic aromatic substitution reaction, as mentioned earlier, where pyrazole displaces a leaving group, such as a halogen, on the benzene ring. nih.gov

Another powerful strategy for forming the C-N bond between the pyrazole and the phenyl ring is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be used to couple a pyrazole with an aryl halide or triflate. afinitica.com

Furthermore, the Suzuki coupling reaction provides a versatile method for creating the bond between the pyrazole and the phenyl ring. This involves coupling a pyrazoleboronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. google.com For example, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester can be reacted with 4-bromo-2-chlorobenzonitrile (B136228) in a Suzuki reaction to form the coupled product. google.com

Catalytic and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the use of catalytic and green chemistry principles in organic synthesis to minimize waste, reduce energy consumption, and use less hazardous substances.

Catalytic Approaches:

Palladium-catalyzed cross-coupling reactions: As mentioned previously, Buchwald-Hartwig amination and Suzuki coupling are powerful catalytic methods for forming the crucial C-N or C-C bond between the pyrazole and phenyl rings. afinitica.comgoogle.com These reactions often proceed with high efficiency and selectivity under relatively mild conditions.

Copper-catalyzed reactions: Copper catalysts have been employed in the synthesis of pyrazole derivatives and in the formation of C-S bonds. researchgate.net For example, a copper-catalyzed C-I to C-S exchange has been developed for the synthesis of pyrazol-4-thiols. researchgate.net

Nano-catalysis: The use of nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), has been shown to be effective in promoting the synthesis of heterocyclic compounds. nih.gov These catalysts offer advantages such as high surface area, reusability, and often lead to higher yields and shorter reaction times. nih.gov

Green Chemistry Approaches:

Microwave-assisted synthesis: Microwave irradiation has been utilized to accelerate reactions, such as the Kindler thioamide synthesis and the condensation of 2-aminothiophenols with chloroacetyl chloride, leading to significantly reduced reaction times and often improved yields. organic-chemistry.orgmdpi.com

Solvent-free reactions: Conducting reactions without a solvent or in environmentally benign solvents like water or ionic liquids is a key principle of green chemistry. researchgate.net The synthesis of thioamides from ketones and Lawesson's reagent has been achieved under solvent-free conditions. organic-chemistry.org The use of ionic liquids like [Et3NH][HSO4] as a recyclable catalyst for the synthesis of pyrazole derivatives has also been reported. researchgate.net

Multi-component reactions: One-pot, multi-component reactions are highly efficient as they combine several synthetic steps into a single operation, reducing waste and saving time and resources. beilstein-journals.org The synthesis of pyrazole-tethered thioamides has been achieved through a three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur. beilstein-journals.orgnih.gov

Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Purity

The optimization of reaction parameters is crucial for maximizing the yield, selectivity, and purity of the final product. Key parameters that are often fine-tuned include:

Temperature: The reaction temperature can have a significant impact on reaction rate and selectivity. For instance, in the synthesis of pyrazoles, temperature can be used to control the divergent synthesis of different pyrazole derivatives. nih.gov

Solvent: The choice of solvent can influence the solubility of reactants, the reaction rate, and the product distribution. Screening of different solvents is a common optimization strategy. For example, in the oxidative amidation for pyrazole-pyridine conjugates, THF was found to be a superior solvent compared to DMSO, DMF, CH3CN, and MeOH. researchgate.net

Catalyst and Reagent Loading: The amount of catalyst and other reagents can affect the reaction efficiency. Optimizing the loading can lead to higher yields and reduce costs and waste.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction time to achieve maximum conversion without the formation of significant byproducts.

A summary of optimized reaction conditions for related pyrazole syntheses is presented in the table below.

| Product Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Thiocyanated Pyrazole | Pyrazole, PhICl₂, NH₄SCN | - | Toluene | 0 | 68 | beilstein-journals.org |

| Pyrazole-Pyridine Conjugate (Amide) | Pyrazole-3-carbaldehyde, 2-aminopyridine, H₂O₂ | - | THF | 70 | 61 | researchgate.net |

| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) | Aromatic aldehyde, Ethyl acetoacetate, Phenylhydrazine | [Et₃NH][HSO₄] | Solvent-free | 80 | High | researchgate.net |

| 2-Substituted Benzimidazoles | o-phenylenediamine, Aromatic aldehyde | ZnO-NPs | EtOH | 70 | 92 | nih.gov |

Based on a thorough review of the available search results, it has been determined that specific experimental data for the compound "this compound" across the requested analytical techniques (NMR, IR, Raman, MS, X-ray Crystallography, and UV-Vis) is not present in the publicly accessible literature.

The search results yielded information on structurally related but distinct molecules, such as 4-(1H-pyrazol-1-yl)benzenesulfonamide, various other pyrazole derivatives, and other thioamides. However, spectroscopic and crystallographic data are unique to the specific molecular structure being analyzed. Extrapolating data from analogous compounds would be scientifically inaccurate and would not meet the requirements for a detailed and accurate article focused solely on this compound.

Therefore, it is not possible to generate the requested article with the specified level of detail, data tables, and research findings at this time.

Chemical Reactivity and Derivatization Studies of 4 1h Pyrazol 1 Yl Benzothioamide

Derivatization Strategies Targeting the Thiocarbonyl Group

The thiocarbonyl group (C=S) in 4-(1H-Pyrazol-1-yl)benzothioamide is a key site for chemical modification, offering a gateway to a variety of derivatives. The higher polarizability and reactivity of the C=S bond compared to its carbonyl (C=O) counterpart make it susceptible to a range of nucleophilic attacks and other transformations.

One of the most common derivatization strategies involves the S-alkylation of the thioamide group. nih.gov Thioamides can be readily alkylated at the sulfur atom using alkyl halides in the presence of a base. This reaction proceeds through the formation of a thioimidate intermediate, which can be stable or undergo further reactions. For this compound, treatment with an alkyl halide (R-X) would yield the corresponding S-alkylated derivative, altering the electronic properties and steric hindrance around the thioamide functional group. The reaction is generally kinetically favored at the sulfur atom due to its soft nucleophilic character. nih.gov

Another approach involves the conversion of the thiocarbonyl group into other functional groups. For instance, thioamides can be hydrolyzed to the corresponding amides, although this often requires harsh conditions. More synthetically useful is the reaction of thioamides with silver(I) salts, which can promote coupling with carboxylic acids to form imides through an isoimide (B1223178) intermediate. unimelb.edu.au This method provides a traceless route to modify the core structure.

Furthermore, the thiocarbonyl group can participate in reactions that lead to the formation of heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings, a common strategy in heterocyclic synthesis. The versatility of the thiocarbonyl group thus allows for a broad scope of derivatization, enabling the fine-tuning of the molecule's properties.

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring in this compound is another prime target for chemical modification. The aromatic nature of the pyrazole ring allows for various electrophilic substitution reactions, although the reactivity and regioselectivity are influenced by the substituents present. Compared to pyrrole, pyrazole is generally less reactive towards electrophiles due to the presence of the second nitrogen atom. researchgate.net

Electrophilic substitution reactions such as halogenation and nitration can be employed to introduce functional groups onto the pyrazole ring. The position of substitution is directed by the electronic effects of the existing substituents. For N-phenylpyrazole derivatives, electrophilic substitution typically occurs at the C4 position of the pyrazole ring. nih.gov For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), while nitration can be carried out using a mixture of nitric and sulfuric acids. The introduction of such groups can significantly impact the molecule's biological activity and its potential as a ligand.

The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (formed from a substituted amide like DMF and POCl₃), can be used to introduce a formyl group onto electron-rich heterocyclic rings. nih.govslideshare.net This reaction typically occurs at the C4-position of 1,3-disubstituted pyrazoles. nih.gov The resulting pyrazole-4-carbaldehyde is a versatile intermediate for the synthesis of a wide array of derivatives. nih.gov

Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, offer powerful tools for the C-H functionalization of pyrazoles, allowing for the direct introduction of aryl, alkyl, and other groups, further expanding the chemical space accessible from this compound.

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound provides an additional scaffold for functionalization through electrophilic and nucleophilic substitution reactions. The pyrazolyl-thioamide substituent's electronic nature—whether it is electron-donating or electron-withdrawing—will dictate the regioselectivity and feasibility of these reactions.

Nucleophilic aromatic substitution (SNAr) on the benzene ring would generally require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group (such as a halogen). While the pyrazolyl group itself can influence the ring's reactivity, direct SNAr on the unsubstituted benzene ring of this compound is unlikely without prior functionalization to activate the ring.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. Both the pyrazole and thioamide moieties of this compound can participate in such transformations, leading to the formation of novel fused heterocyclic architectures.

1,3-Dipolar cycloadditions are particularly noteworthy. wikipedia.orgnumberanalytics.comslideshare.netyoutube.com In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.orgnumberanalytics.comslideshare.netyoutube.com The thioamide functionality, particularly when activated, can act as a dipolarophile. More commonly, the pyrazole ring can be a precursor to or part of a system that undergoes cycloaddition. For example, azomethine ylides can be generated from precursors containing a pyrazole moiety, which then react with various dipolarophiles to yield complex heterocyclic structures. nih.gov

Thioamides bearing electron-withdrawing groups have been shown to react with benzynes in an unprecedented [3+2]-cycloaddition fashion, leading to dihydrobenzothiazole derivatives. acs.org This suggests that under appropriate conditions, the thioamide group of this compound could engage in similar cycloaddition reactions.

Furthermore, intramolecular cycloadditions can be envisioned. If a suitable reactive partner is introduced elsewhere in the molecule, for example, on the pyrazole or benzene ring, a subsequent intramolecular cycloaddition could lead to the formation of a rigid, polycyclic fused system. The synthesis of pyrazolo[1,5-a] researchgate.netresearchgate.netdiazepin-4-ones through an intramolecular cyclization following a ring-opening reaction of an epoxide-containing pyrazole derivative showcases the potential for forming fused systems. nih.gov

Metal Complexation Studies with this compound as a Ligand

The presence of multiple heteroatoms (N and S) makes this compound an excellent candidate as a ligand in coordination chemistry. Both the pyrazole ring and the thioamide group can act as coordination sites, allowing for the formation of a diverse range of metal complexes. researchgate.netresearchgate.netnih.govdnu.dp.uaijsr.net

The thioamide group is known to coordinate to metal ions in a bidentate fashion through the nitrogen and sulfur atoms, forming stable chelate rings. researchgate.netijsr.net Alternatively, it can act as a monodentate ligand, coordinating through either the sulfur or the nitrogen atom. The soft sulfur atom generally prefers to bind to soft metal ions, while the harder nitrogen atom favors coordination with hard metal ions.

The pyrazole ring contains two nitrogen atoms, both of which are potential coordination sites. The N2 nitrogen of the pyrazole ring is a common coordination site in many metal complexes. researchgate.netresearchgate.net

The combination of these two coordinating moieties in a single molecule allows this compound to act as a versatile ligand. It can function as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers. The specific coordination mode will depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. The resulting metal complexes may exhibit interesting catalytic, magnetic, or biological properties. researchgate.netnih.gov

| Metal Ion | Potential Coordination Sites | Resulting Complex Type |

| Cu(II) | Thioamide (N, S), Pyrazole (N) | Mononuclear or Polynuclear |

| Zn(II) | Thioamide (N, S), Pyrazole (N) | Tetrahedral or Octahedral |

| Pd(II) | Thioamide (S), Pyrazole (N) | Square Planar |

| Fe(III) | Thioamide (N, S), Pyrazole (N) | Octahedral |

Investigation of Tautomerism and Isomeric Transformations

Tautomerism and isomerism are fundamental concepts in understanding the structure and reactivity of this compound.

The thioamide group can exist in equilibrium between the thione form (C=S) and the thiol form (C-SH). nih.govjocpr.comresearchgate.netresearchgate.net This is known as thione-thiol tautomerism. In most cases, the thione form is the predominant species in the gas phase and in solution. nih.govjocpr.com However, the position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. The thiol tautomer, although generally less stable, can be a key intermediate in certain reactions, particularly those involving the sulfur atom as a nucleophile.

The pyrazole ring itself can exhibit tautomerism in its unsubstituted form. However, in this compound, the N1 position of the pyrazole is substituted by the phenyl ring, which prevents this type of tautomerism.

Isomeric transformations can also be considered. For instance, if the pyrazole ring is synthesized from unsymmetrical precursors, regioisomers can be formed. The selective synthesis of a particular isomer is a key challenge in pyrazole chemistry. researchgate.net Furthermore, under certain conditions, such as high temperatures or the presence of catalysts, rearrangements or migrations of substituents on the pyrazole or benzene rings could potentially occur, leading to different structural isomers.

Theoretical and Computational Investigations of 4 1h Pyrazol 1 Yl Benzothioamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of pyrazole-containing compounds. While direct studies on 4-(1H-Pyrazol-1-yl)benzothioamide are not extensively detailed in the provided results, the principles can be inferred from computational studies on analogous structures.

For instance, DFT investigations on related pyrazole (B372694) derivatives have been used to calculate key electronic descriptors. biointerfaceresearch.comnih.gov These descriptors help in understanding the molecule's stability, reactivity, and potential for interaction with other molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

In studies of similar heterocyclic compounds, DFT calculations have been used to determine these energy values, which in turn help predict the molecule's behavior in chemical reactions and biological systems. researchgate.netsdu.dk The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of a molecule that are rich or deficient in electrons. researchgate.net These maps are valuable for predicting sites of electrophilic and nucleophilic attack.

Table 1: Key Electronic Descriptors from Quantum Chemical Calculations

| Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative electrostatic potential, predicting reactive sites |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the three-dimensional structure and dynamic behavior of molecules like this compound. These computational methods are crucial for understanding how the molecule might adopt different shapes and how these shapes influence its interactions.

Molecular dynamics simulations can further investigate the stability of specific conformations over time, particularly the conformations predicted from molecular docking studies. nih.gov For example, MD simulations of pyrazole-carboxamide derivatives docked into the active sites of carbonic anhydrase receptors revealed that the compounds exhibited good stability with only minor conformational changes over a 50-nanosecond simulation. nih.gov This suggests that the predicted binding mode is likely to be maintained in a dynamic environment.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT calculations are a powerful tool for predicting vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.commdpi.com

For pyrazole derivatives, DFT calculations have been shown to accurately predict IR spectra, including the N-H stretching frequencies, which are sensitive to hydrogen bonding. mdpi.com Similarly, theoretical calculations of 1H and 13C NMR chemical shifts for related heterocyclic compounds have shown good agreement with experimental values, aiding in the structural elucidation of these molecules. iu.edu.samdpi.com The Gauge-Invariant Atomic Orbital (GIAO) method is often employed for calculating NMR parameters. iu.edu.sa

Table 2: Computationally Predicted Spectroscopic Data for Related Pyrazole Compounds

| Spectroscopic Technique | Predicted Parameter | Significance |

| FT-IR | Vibrational Frequencies (e.g., N-H, C=S stretches) | Confirms functional groups and bonding patterns |

| NMR | 1H and 13C Chemical Shifts | Elucidates the chemical environment of each atom |

| UV-Vis | Electronic Transitions | Provides information about the electronic structure |

Molecular Docking Studies and Predicted Interactions with Biological Targets (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used to understand the potential interactions of small molecules like this compound with biological targets such as proteins and enzymes.

Studies on similar pyrazole-containing compounds have used molecular docking to investigate their binding modes with various receptors. For instance, docking studies of 1H-pyrazole-1-carbothioamide derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase domain have helped to identify key interactions in the active site that are necessary for inhibitory activity. nih.gov These interactions often include hydrogen bonds and hydrophobic interactions with specific amino acid residues.

In another study, pyrazole-thiazolidinone conjugates were docked into the crystal structures of topoisomerase II and topoisomerase IV, revealing that hydrogen bonding was a key mode of interaction. nih.gov Similarly, docking of pyrazole-benzimidazolone hybrids into the active site of the 4-Hydroxyphenylpyruvate dioxygenase (HPPD) receptor showed specific interactions with amino acid residues like GLN 307, ASN 423, and PHE 392. biointerfaceresearch.com These computational predictions provide a mechanistic hypothesis for the observed biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

For derivatives of 1H-pyrazole-1-carbothioamide, 2D-QSAR models have been developed to understand their EGFR kinase inhibitory activity. nih.gov These models, often built using methods like multiple linear regression (MLR) and partial least-squares (PLS), have shown that descriptors related to the adjacency distance matrix are influential in determining the activity. nih.gov

In another example, a QSAR study on pyrazole-benzimidazolone hybrids as HPPD inhibitors used MLR and artificial neural networks (ANN) to build predictive models. biointerfaceresearch.com The models, which were validated internally and externally, showed a strong correlation between the selected molecular descriptors and the inhibitory activity, with correlation coefficients (R) as high as 0.978 for the ANN model. biointerfaceresearch.com Such models are valuable for designing new compounds with potentially enhanced potency. nih.gov

Investigation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For pyrazole-containing compounds, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that influence it.

For example, computational studies have been used to investigate the Diels-Alder reactivity of 4H-pyrazoles. nih.gov By calculating the activation energies for the reaction, researchers could predict how different substituents on the pyrazole ring would affect the reaction rate. nih.gov These theoretical predictions can guide the design of new synthetic routes and the optimization of reaction conditions.

While specific computational studies on the reaction mechanisms of this compound were not found in the search results, the methodologies are well-established. Such investigations would likely focus on the formation of the thioamide group and the attachment of the pyrazole ring to the benzonitrile (B105546) precursor, providing insights into the energetics and feasibility of different synthetic pathways.

Biological Activity and Mechanistic Elucidation of 4 1h Pyrazol 1 Yl Benzothioamide in Vitro and Non Clinical in Vivo Studies

In Vitro Biological Screening Methodologies and Assays

The initial assessment of the biological potential of 4-(1H-Pyrazol-1-yl)benzothioamide and its analogs involves a variety of in vitro screening methodologies. These assays are crucial for identifying preliminary activity and guiding further investigation.

A common primary screening method is the MTT assay , which measures the cytotoxic effects of compounds on cancer cell lines. For instance, a study on pyrazole (B372694) derivatives demonstrated their dose- and time-dependent toxicity against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov Similarly, the CellTiter-Glo Luminescent Cell Viability Assay is employed to test the in vitro antiproliferative activity of pyrazole derivatives against cell lines like U937. nih.gov

To assess antimicrobial properties, broth microdilution methods are frequently used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains. nih.gov For example, pyrazole-containing peptides have been shown to inhibit the growth of S. aureus and P. aeruginosa with low MIC values. nih.gov

For specific cellular targets, various assays are utilized. For example, the Annexin V-FITC and PI staining method is used in flow cytometry to detect apoptosis and analyze cell cycle distribution. nih.gov This technique was instrumental in showing that a pyrazole derivative induced apoptosis in MDA-MB-468 cells. nih.gov Furthermore, the levels of Reactive Oxygen Species (ROS) and caspase-3 activity are determined to understand the apoptotic pathways involved. nih.gov

Enzyme Inhibition Kinetics and Mechanisms

The inhibitory effects of this compound derivatives on various enzymes are a key area of investigation. Understanding the kinetics and mechanism of inhibition provides valuable insights into their therapeutic potential.

Urease Inhibition: Some halo-substituted ester/amide-based derivatives have been identified as potent inhibitors of jack bean urease. semanticscholar.org Kinetic studies using Lineweaver-Burk plots have revealed a mixed type of inhibition for some of these derivatives. semanticscholar.org

Monoamine Oxidase (MAO) Inhibition: A series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and tested for their ability to inhibit monoamine oxidases. researchgate.net These compounds demonstrated good inhibitory activity and were classified as reversible inhibitors, showing selectivity towards bovine serum amine oxidase depending on the substituents on the phenyl ring. researchgate.net

Kinase Inhibition: Pyrazole derivatives have been investigated as inhibitors of various kinases. For instance, N-(1H-pyrazol-4-yl)carboxamides have been developed as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in inflammatory signaling pathways. nih.gov

Acetylcholinesterase (AChE) Inhibition: The kinetics of AChE inhibition by certain drugs are studied to understand their mechanism. For example, the anti-Alzheimer's drug galantamine exhibits a complex inhibition mechanism that can be elucidated through pre-steady-state analysis of reaction progress curves. mdpi.com

The determination of inhibition constants (Ki) and the type of inhibition (competitive, non-competitive, mixed, or uncompetitive) are crucial for characterizing the potency and mechanism of enzyme inhibitors. mdpi.commdpi.com

Receptor Binding Studies and Ligand-Target Interaction Profiling

Understanding how this compound derivatives interact with their biological targets at the molecular level is essential for rational drug design. Receptor binding studies and ligand-target interaction profiling provide this critical information.

Muscarinic Acetylcholine (B1216132) Receptor M4 (M4): Structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives have led to the discovery of subtype-selective positive allosteric modulators (PAMs) for the M4 receptor. nih.govnih.gov These studies involve assessing the binding affinity and cooperativity of the compounds with the receptor, often using radiolabeled ligands like [3H]NMS. nih.gov

Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5): Phenylpyridine pyrazole derivatives have been identified as potent and selective inhibitors of ALK5. nih.gov The optimization of these compounds involves improving their cellular potency and pharmacokinetic profiles. nih.gov

c-Met and Ron Kinases: A specific inhibitor of c-Met and Ron kinases, a 5H-benzo nih.govnih.govcyclohepta[1,2-b]pyridin-5-one derivative, was developed with preferential binding to the activated kinase conformation. nih.gov X-ray crystallography provides a rationale for the observed selectivity. nih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): The development of N-(1H-pyrazol-4-yl)carboxamide inhibitors of IRAK4 has been guided by structure-based design and X-ray crystal structures to optimize the scaffold for better potency and selectivity. nih.govresearchgate.net

Cellular Pathway Modulation by this compound (e.g., Apoptosis Induction, Cell Cycle Arrest)

A significant aspect of the biological activity of this compound and its derivatives is their ability to modulate key cellular pathways, particularly those involved in cancer progression.

Apoptosis Induction: Numerous studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. For example, a novel pyrazole derivative, PTA-1, was found to induce apoptosis in triple-negative breast cancer cells at low micromolar concentrations. nih.gov This was confirmed by measuring the externalization of phosphatidylserine, activation of caspase-3/7, and DNA fragmentation. nih.gov Similarly, other pyrazole derivatives have been shown to trigger apoptosis in MDA-MB-468 cells through the generation of reactive oxygen species (ROS) and activation of the caspase-3 signaling pathway. nih.gov

Cell Cycle Arrest: In addition to apoptosis, pyrazole derivatives can also cause cell cycle arrest. Treatment of 5637 bladder cancer cells with certain 1-thiocarbamoyl-4,5-dihydro-1H-pyrazole derivatives led to an inhibited cell cycle progression and a significant increase in the sub-G0/G1 phase, which is linked to apoptosis. nih.gov Another pyrazole derivative was found to induce cell cycle arrest in the S phase in MDA-MB-468 cells. nih.gov

The modulation of these cellular pathways highlights the potential of these compounds as anticancer agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their potency and selectivity.

Kinase Inhibitors: In the development of N-(1H-pyrazol-4-yl)carboxamide inhibitors of IRAK4, SAR studies focused on replacing a polar pyrazolopyrimidine core with more lipophilic bicyclic cores like pyrrolo[2,1-f] nih.govnih.govnih.govtriazine, which led to highly permeable and potent inhibitors. nih.gov

Muscarinic Receptor Modulators: SAR studies on pyrazol-4-yl-pyridine derivatives for the M4 muscarinic acetylcholine receptor revealed that subtle chemical modifications around the core structure did not significantly affect their binding affinity or allosteric properties. nih.govnih.gov

Anticancer Agents: For pyrazole-4-sulfonamide derivatives with antiproliferative activity, SAR studies have been conducted to understand the impact of different substituents on their efficacy. nih.gov

Reverse Transcriptase Inhibitors: In the context of HIV-1 reverse transcriptase inhibitors, SAR studies of a 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea (B1230100) derivative involved systematic modifications of the aromatic ring and the aliphatic chain to enhance inhibitory activity. tau.ac.il

These studies are essential for the rational design of new and more effective therapeutic agents based on the this compound scaffold.

Mechanistic Investigations of Anticancer Activity (e.g., DNA Binding, Topoisomerase Inhibition, Kinase Inhibition)

The anticancer effects of this compound and its derivatives are mediated through various mechanisms at the molecular level.

Topoisomerase Inhibition: DNA topoisomerases are crucial enzymes for DNA replication and are validated targets for anticancer drugs. nih.govresearchgate.net Some anticancer agents act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks. nih.govnih.gov Acridone derivatives, for example, have been identified as DNA intercalating topoisomerase II inhibitors. mdpi.com While direct evidence for this compound as a topoisomerase inhibitor is still emerging, the pyrazole scaffold is present in compounds that target this enzyme family.

Kinase Inhibition: As previously mentioned, pyrazole derivatives are potent inhibitors of various kinases involved in cancer cell signaling. nih.govnih.govnih.gov For instance, the inhibition of kinases like IRAK4, ALK5, c-Met, and Ron disrupts signaling pathways essential for tumor growth and survival. nih.govnih.govnih.gov

Tubulin Polymerization Inhibition: A novel pyrazole derivative, PTA-1, has been shown to inhibit tubulin polymerization in triple-negative breast cancer cells, adding another mechanism to its anticancer activity profile. nih.gov

DNA Binding: While not extensively detailed for this specific compound, the general ability of small molecules to bind to DNA can contribute to their anticancer effects.

Mechanistic Insights into Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral)

Beyond their anticancer properties, pyrazole derivatives, including those related to this compound, exhibit a range of antimicrobial activities.

Antibacterial Activity: Pyrazole derivatives have been found to be potent antimicrobial agents that can target different molecular pathways in bacteria. nih.gov Some pyrazole derivatives act as DNA gyrase inhibitors, showing activity against both Gram-positive and Gram-negative bacteria. nih.gov Certain pyrazole-containing peptides have been shown to disrupt the cell wall of bacteria like S. aureus and P. aeruginosa, leading to cell lysis. nih.gov It is noteworthy that two approved cephalosporin (B10832234) antibiotics, cefoselis (B1662153) and ceftolozane, contain a pyrazole moiety. nih.gov

Antifungal Activity: Novel pyrazole-4-sulfonamide derivatives have demonstrated antifungal activity. nih.gov Additionally, some 3-aryl-1-phenyl-1H-pyrazole-4-carbonitriles have shown significant activity against the fungus Candida albicans. researchgate.net

Antileishmanial Activity: A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their activity against Leishmania species, a type of protozoan parasite. nih.gov Several of these compounds showed an active profile against promastigote forms of L. infantum and L. amazonensis. nih.gov

Mechanistic Aspects of Anti-inflammatory Activity

The anti-inflammatory effects of various pyrazole derivatives have been attributed to their ability to modulate key enzymatic pathways and signaling molecules involved in the inflammatory cascade. While direct studies on this compound are not extensively available in the reviewed literature, the established mechanisms of structurally related pyrazole compounds provide a strong basis for understanding its potential anti-inflammatory actions. These mechanisms primarily involve the inhibition of cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), and nitric oxide synthase (NOS), as well as the modulation of inflammatory cytokine production.

It is important to note that the following sections discuss the activities of various pyrazole-containing molecules to infer the potential mechanisms of this compound.

Inhibition of Cyclooxygenase (COX-1 and COX-2) Enzymes

A significant number of pyrazole-containing compounds have been developed as potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. nih.govrjpbr.com The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory agents with reduced gastrointestinal side effects.

Several studies have highlighted the COX-inhibitory potential of various pyrazole analogs. For instance, hybrid pyrazole analogues have been synthesized and shown to exhibit significant COX-2 inhibitory activity. nih.gov Molecular docking studies of these analogues have revealed that the N1 substituent of the pyrazole core, particularly with a benzenesulfonamide (B165840) moiety, plays a crucial role in selective COX-2 inhibition by forming hydrogen bonds with key amino acid residues like Arg120 in the enzyme's active site. nih.gov

In a study on new pyrazole–pyridazine hybrids, trimethoxy derivatives demonstrated potent COX-2 inhibitory action, with IC50 values of 1.50 and 1.15 μM, which were more potent than the standard drug celecoxib (B62257). rsc.org Another bromo derivative showed COX-2 inhibitory activity comparable to celecoxib. rsc.org These findings underscore the potential for pyrazole-based scaffolds to be tailored for selective COX-2 inhibition.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | IC50 (µM) for COX-2 | Reference |

| Trimethoxy pyrazole–pyridazine hybrid 1 | 1.50 | rsc.org |

| Trimethoxy pyrazole–pyridazine hybrid 2 | 1.15 | rsc.org |

| Bromo pyrazole–pyridazine hybrid | Comparable to Celecoxib | rsc.org |

This table presents data for structurally related pyrazole compounds to infer the potential activity of this compound.

Inhibition of 5-Lipoxygenase (5-LOX)

The 5-lipoxygenase (5-LOX) pathway is another critical route in inflammation, leading to the production of leukotrienes. Some pyrazole and pyrazoline derivatives have been shown to inhibit 5-LOX, suggesting a dual inhibition of both COX and LOX pathways as a potential mechanism for their anti-inflammatory effects. mdpi.com For example, certain novel pyrazole and pyrazoline derivatives have demonstrated the ability to inhibit lipoxygenase in vitro, with one compound, in particular, showing competitive inhibition. mdpi.com This dual inhibitory action can lead to a broader anti-inflammatory profile.

Inhibition of Nitric Oxide Synthase (NOS)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Several pyrazole-containing compounds have been identified as potent inhibitors of NOS isoforms. nih.govnih.gov

1H-Pyrazole-1-carboxamidine (PCA) has been reported to inhibit inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS) with an IC50 value of 0.2 μM for all isoforms. nih.gov Its derivatives, such as 3-methyl-PCA and 4-methyl-PCA, showed reduced potency but improved selectivity towards iNOS, with IC50 values of 5 and 2.4 μM, respectively. nih.gov The inhibition of iNOS by these compounds was found to be competitive with the substrate L-arginine. nih.gov

The ability of these pyrazole derivatives to inhibit NO production has been demonstrated in cellular models as well. For instance, their inhibition of NO production by stimulated RAW macrophages was reversible, further supporting a competitive mode of action. nih.gov

Table 2: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Pyrazole Derivatives

| Compound | IC50 (µM) for iNOS | IC50 (µM) for eNOS | IC50 (µM) for nNOS | Reference |

| 1H-Pyrazole-1-carboxamidine (PCA) | 0.2 | 0.2 | 0.2 | nih.gov |

| 3-Methyl-PCA | 5 | - | - | nih.gov |

| 4-Methyl-PCA | 2.4 | - | - | nih.gov |

This table presents data for structurally related pyrazole compounds to infer the potential activity of this compound. A '-' indicates data was not reported in the source.

Modulation of Inflammatory Cytokines

The inflammatory response is orchestrated by a complex network of signaling molecules, including pro-inflammatory and anti-inflammatory cytokines. Pyrazole derivatives have been shown to modulate the production of these critical mediators.

For example, a series of pyrazolo-pyridine analogs were assessed for their ability to regulate inflammation in macrophages. nih.gov These compounds were found to modulate the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6, as well as the anti-inflammatory cytokine IL-10. nih.gov Similarly, new pyrazole–pyridazine hybrids were found to inhibit the generation of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. rsc.org

Furthermore, N-(1H-pyrazol-4-yl)carboxamides have been developed as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key kinase that plays a critical role in the signaling pathways of interleukin-1 receptors (IL-1R) and Toll-like receptors (TLR). nih.gov The inhibition of IRAK4 represents a significant mechanism for controlling inflammatory responses.

Advanced Applications and Material Science Potential of 4 1h Pyrazol 1 Yl Benzothioamide

Utilization in Supramolecular Chemistry and Self-Assembly

The structure of 4-(1H-Pyrazol-1-yl)benzothioamide, featuring a hydrogen-bond-donating NH group on the pyrazole (B372694) ring and a hydrogen-bond-accepting thioamide group, makes it an excellent candidate for applications in supramolecular chemistry. The pyrazole moiety is a well-established building block in the formation of self-assembled structures. Pyrazoles and their deprotonated anions, pyrazolides, are recognized for their versatility as ligands in coordination chemistry, capable of forming a wide array of supramolecular materials. nih.gov

The self-assembly of pyrazole-containing molecules is often driven by hydrogen bonding. For instance, 4-aryl-1H-pyrazoles have been shown to self-assemble via hydrogen bonds to create columnar liquid crystals that exhibit luminescent properties. bohrium.commdpi.com The pyrazole unit is fundamental to the aggregation and the resulting mesomorphic behavior in these systems. bohrium.com The ability of the pyrazole ring to engage in hydrogen bonding, coupled with the potential for the thioamide group to participate in similar interactions, suggests that this compound could form a variety of ordered supramolecular architectures, such as tapes, sheets, or three-dimensional networks.

Furthermore, the kinetic aspects of self-assembly in pyrazole-based systems can lead to the formation of different molecular packings, highlighting the potential for creating complex and controllable supramolecular structures. rsc.org The introduction of a thioamide group could further influence these self-assembly pathways, potentially leading to novel materials with unique properties.

Design and Synthesis of Functional Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The ability of this compound to act as a ligand for metal ions opens up possibilities for its use in the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs): Pyrazole derivatives are extensively used as organic linkers in the synthesis of MOFs. nih.govmdpi.comrsc.orgbohrium.com These pyrazole-based MOFs have demonstrated utility in diverse areas such as gas storage, luminescent sensing, and catalysis. nih.govbohrium.com The adaptability of the pyrazole ring and its capacity to coordinate with metal centers are central to its effectiveness in MOF construction. nih.govbohrium.com While pyrazole carboxylic acids are common choices for MOF linkers, the fundamental concept of employing a pyrazole-functionalized aromatic compound as a linker is directly applicable to this compound. The thioamide group, with its sulfur and nitrogen atoms, could also coordinate to metal centers, potentially leading to MOFs with novel topologies and functionalities.

Covalent Organic Frameworks (COFs): The development of COFs relies on the formation of strong covalent bonds between organic building blocks to create extended, porous networks. While the use of pyrazole derivatives in COF synthesis is less documented than in MOFs, the inherent hydrogen-bonding capabilities of the pyrazole ring are of significant interest. For example, hydrogen-bonded organic frameworks (HOFs) have been successfully constructed from a pyrazole-based organoarsine ligand. bohrium.com This indicates that the directional hydrogen bonds of the pyrazole moiety in this compound could be harnessed to guide the formation of COF-like structures. The combination of the pyrazole and benzothioamide functionalities offers a unique structural motif for designing new COF materials.

Chemosensory Applications of this compound Derivatives

The development of chemosensors for the detection of specific ions and molecules is a critical area of research. Pyrazole derivatives have emerged as a versatile platform for the design of both colorimetric and fluorescent chemosensors. nih.govbohrium.com These sensors can be tailored to selectively recognize a broad spectrum of analytes, including metal cations like Al³⁺, Fe³⁺, Cr³⁺, Cu²⁺, Zn²⁺, and Hg²⁺, as well as anions such as fluoride (B91410) and cyanide. nih.govbohrium.comchemrxiv.orgresearchgate.net

The sensing mechanism of pyrazole-based chemosensors typically relies on a change in their photophysical properties upon binding to the target analyte, resulting in a detectable color change or a fluorescent response. nih.gov The pyrazole ring can participate directly in the coordination of the analyte or act as a fluorophore within the sensor molecule. nih.gov

Although no specific chemosensory applications of this compound have been reported, its structure suggests significant potential in this field. The pyrazole ring provides a known recognition site, and the thioamide group, containing both sulfur and nitrogen atoms, could contribute to the selective binding of specific ions. Benzothiazole derivatives, which share some structural similarities, have also been successfully employed as fluorescent chemosensors. acs.org Therefore, derivatives of this compound represent a promising class of compounds for the development of novel chemosensors.

Photophysical Properties and Optoelectronic Material Potential

The photophysical properties of organic molecules are at the heart of their application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Pyrazole derivatives have been shown to exhibit interesting photophysical behaviors, including fluorescence with high quantum yields, good photostability, and solvatofluorochromism, which is the change in emission color with solvent polarity. nih.govbohrium.com

The thioamide functional group possesses distinct electronic and spectroscopic properties compared to its amide counterpart. It exhibits a lower oxidation potential and a red-shifted ultraviolet absorption maximum. bohrium.comresearchgate.netmdpi.com Notably, some thioamides can function as photoswitches, undergoing reversible cis-trans isomerization upon light irradiation. researchgate.net

The combination of the pyrazole ring and the benzothioamide moiety in this compound creates an extended π-conjugated system with the presence of multiple heteroatoms. This structural arrangement suggests that the compound is likely to possess interesting photophysical properties, including the potential for fluorescence, making it a candidate for investigation as a material for optoelectronic applications.

Catalytic Applications

Pyrazole-based ligands have found widespread use in the field of homogeneous catalysis, primarily through the formation of metal complexes. nih.govmdpi.comrsc.orgbohrium.com These catalysts are effective in a variety of chemical transformations. The versatility of pyrazole ligands stems from the ease with which their steric and electronic properties can be tuned by modifying the substituents on the pyrazole ring. nih.gov

Protic N-unsubstituted pyrazoles, like the one in this compound, can act as proton-responsive ligands. The acidity of the pyrazole NH proton is enhanced upon coordination to a metal center, which can lead to metal-ligand bifunctional catalysis. nih.gov This cooperative effect, where both the metal and the ligand participate in the catalytic cycle, can lead to highly efficient and selective transformations. For instance, protic pyrazole complexes have been employed in transfer hydrogenation reactions and in the activation of small molecules. nih.gov

While the catalytic applications of this compound itself have not been explored, its structure is highly conducive to forming catalytically active metal complexes. The bidentate N,S-coordination potential of the benzothioamide group, in conjunction with the pyrazole nitrogen, could be used to create stable and reactive catalysts for a range of organic reactions. The synthesis of pyrazole-conjugated thioamides has been reported, highlighting the accessibility of this class of compounds for further investigation in catalysis. nih.govbeilstein-journals.org

Conclusion and Future Research Directions for 4 1h Pyrazol 1 Yl Benzothioamide

Synthesis and Biological Activities of Pyrazole (B372694) Derivatives

The pyrazole nucleus is a five-membered heterocyclic ring with two adjacent nitrogen atoms, which is a cornerstone in the development of a vast array of biologically active compounds. nih.govencyclopedia.pub Synthetic strategies to create pyrazole derivatives are well-established and continuously evolving, ranging from classical condensation reactions to modern, eco-friendly methods. The most fundamental and widely used method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. youtube.com This foundational Knorr pyrazole synthesis has been augmented by numerous other approaches, including multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of green catalysts, which offer improved yields, shorter reaction times, and greater molecular diversity. astate.eduresearchgate.net

The derivatization of the pyrazole core has led to compounds with an exceptionally broad spectrum of pharmacological activities. nih.govnih.gov These molecules have been successfully developed into drugs for various therapeutic areas, demonstrating the versatility of the pyrazole scaffold. nih.gov The biological potential of pyrazole derivatives is extensive, with research confirming their efficacy in numerous domains.

Table 1: Reported Biological Activities of Various Pyrazole Derivatives

| Biological Activity | Description | Key Findings & Examples | Citations |

|---|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways and mediators. | Celecoxib (B62257) is a well-known COX-2 inhibitor. Other derivatives show inhibition of inflammatory cytokines like TNF-α and IL-6. | researchgate.netnih.govnih.gov |

| Anticancer | Inhibition of cancer cell proliferation and tumor growth through various mechanisms. | Derivatives have shown activity against kinases like EGFR, VEGFR-2, and CDK. Some show potent cytotoxicity against leukemia, renal, and lung cancer cell lines. | nih.govnih.gov |

| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Various substituted pyrazoles exhibit significant activity against strains like S. aureus, E. coli, and A. niger. | nih.gov |

| Antiviral | Inhibition of viral replication and activity. | Bi-pyrazole compounds have demonstrated good inhibitory activity against Tobacco Mosaic Virus (TMV). Other derivatives show promise against coronaviruses. | nih.govsioc-journal.cn |

| Insecticidal | Lethal activity against various insect pests. | Pyrazole derivatives have shown lethal effects against armyworms and mosquito larvae. | sioc-journal.cn |

| Antileishmanial | Activity against Leishmania parasites. | Related structures like 4-(1H-pyrazol-1-yl)benzenesulfonamides are active against L. infantum and L. amazonensis. | nih.govresearchgate.net |

This proven track record of the pyrazole scaffold provides a strong rationale for investigating novel, under-explored derivatives such as 4-(1H-Pyrazol-1-yl)benzothioamide.

Emerging Research Avenues for this compound

While direct research on this compound is limited, its structure suggests several promising avenues for future investigation. The molecule combines the proven pyrazole core with a benzothioamide group. Thioamides, which are bioisosteres of amides, are known to exhibit a range of biological activities and can act as versatile intermediates in organic synthesis.

An emerging area of research is the synthesis of pyrazole-conjugated thioamides. Recent studies have demonstrated metal-free and catalyst-free methods for creating C-S bonds, which could be adapted for the synthesis of this compound and its analogues. beilstein-journals.org For instance, the reaction of a pyrazole-carbaldehyde with an amine and elemental sulfur provides a direct route to pyrazole thioamides. beilstein-journals.org This suggests that a potential synthesis for the target compound could start from 4-(1H-Pyrazol-1-yl)benzaldehyde. bldpharm.com

Given the broad-spectrum activity of pyrazoles, a key research avenue is the systematic biological screening of this compound. Based on the activities of related structures, initial investigations could focus on its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The structural similarity to 4-(1H-pyrazol-1-yl)benzenesulfonamides, which exhibit potent antileishmanial activity, strongly suggests that the thioamide analogue could be a promising candidate for neglected tropical diseases. nih.govresearchgate.net

Potential for Novel Derivative Design and Targeted Synthesis

The structure of this compound is ripe for modification to create a library of novel derivatives for structure-activity relationship (SAR) studies. Targeted synthesis can be employed to systematically alter different parts of the molecule to optimize biological activity.

Modification of the Pyrazole Ring: Substituents can be introduced at the 3, 4, and 5-positions of the pyrazole ring. The introduction of small alkyl, aryl, or halogen groups can significantly modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity to biological targets.

Modification of the Benzene (B151609) Ring: The benzene ring of the benzothioamide moiety can be substituted with various electron-donating or electron-withdrawing groups. This can influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Modification of the Thioamide Group: The thioamide nitrogen can be substituted. Furthermore, the sulfur atom is a key functional group that can be targeted for further reactions, allowing for the creation of more complex heterocyclic systems. For example, N-pyrazoline-thioamides have been used as precursors to synthesize complex thiazole (B1198619) derivatives. nih.gov

Synthetic strategies for such derivatives could involve the initial synthesis of a substituted 4-(1H-Pyrazol-1-yl)aniline core, followed by thionation or reaction with a sulfurating agent to form the desired benzothioamide derivative.

Integration of Advanced Analytical and Computational Techniques

Modern research on novel compounds heavily relies on a synergistic combination of advanced analytical and computational methods. For this compound and its future derivatives, these techniques would be indispensable.

Analytical Characterization: The unambiguous identification and characterization of synthesized compounds would be achieved using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) would confirm the molecular structure, High-Resolution Mass Spectrometry (HRMS) would verify the elemental composition, and Infrared (IR) spectroscopy would identify key functional groups like the C=S bond of the thioamide. nih.govsioc-journal.cn For suitable crystalline derivatives, single-crystal X-ray diffraction would provide definitive proof of the three-dimensional molecular structure and intermolecular interactions in the solid state. nih.gov

Computational Chemistry: Computational tools are crucial for rational drug design and for predicting the properties of new molecules. nih.gov

Molecular Docking: This technique can be used to predict the binding mode of this compound within the active site of various biological targets (e.g., kinases, proteases, microbial enzymes). This helps in prioritizing which biological assays to perform. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior and conformational stability of the ligand-protein complex, providing deeper insights into the binding mechanism. nih.gov

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties, reactivity, and spectral data of the molecule, aiding in the interpretation of experimental results.

The integration of these techniques will accelerate the discovery process, allowing for more targeted and efficient design of derivatives with enhanced biological activity.

Broader Impact and Significance in Chemical and Biological Sciences

The exploration of this compound and its derivatives stands to make a significant impact on several scientific fields. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov By investigating a relatively unexplored member of this family, new biological activities may be uncovered, potentially leading to first-in-class therapeutic agents.

The development of novel synthetic routes to this compound and its analogues will contribute to the broader field of organic chemistry, particularly in the area of heterocyclic and sulfur chemistry. encyclopedia.pubbeilstein-journals.org Establishing efficient and scalable synthetic pathways is crucial for enabling extensive biological evaluation and future development.

Ultimately, the study of this compound serves as a case study in the value of exploring novel chemical space. Even within a well-studied class of compounds like pyrazoles, there exist underexplored derivatives with the potential to address unmet medical needs, from infectious diseases to cancer. nih.govnih.gov The systematic synthesis, characterization, and biological evaluation of this compound family could yield valuable lead compounds for drug discovery and new tools for chemical biology.

Q & A

Q. How can researchers optimize the synthesis of 4-(1H-pyrazol-1-yl)benzothioamide to improve yield and purity?

Methodological Answer:

- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation between pyrazole derivatives and benzothioamide precursors. Ensure anhydrous conditions to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates. For purification, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product efficiently.

- Monitoring Progress : Track reaction completion via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for pyrazole protons (δ 7.5–8.5 ppm) and benzothioamide NH2 (δ 4.5–5.5 ppm, broad). Compare with analogs in (e.g., thiazole-triazole derivatives) to validate regiochemistry .

- IR Spectroscopy : Confirm the thioamide C=S stretch (~1250–1350 cm⁻¹) and pyrazole C-N stretches (~1500 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+ and rule out byproducts (e.g., oxidation to sulfonamides) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the pyrazole 3-position to enhance binding affinity, as seen in sulfonamide-based NSAIDs (). Test inhibitory activity against COX-2 via enzyme-linked assays .

- Bioisosteric Replacement : Replace the benzothioamide with sulfonamide or carboxamide groups () to evaluate metabolic stability using liver microsome assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase). Compare binding poses with celecoxib analogs () to prioritize derivatives .

Q. What strategies resolve contradictions in biological data for this compound across different assay systems?

Methodological Answer:

- Assay Standardization : Replicate results in orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to distinguish direct target effects from off-target interactions.

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in hepatic S9 fractions. Compare with parent compound activity to clarify discrepancies .

- Crystallographic Validation : Co-crystallize the compound with its target (e.g., using SHELX for structure refinement) to confirm binding modes observed in docking studies .

Q. How can researchers address regioselectivity challenges during functionalization of the pyrazole ring?

Methodological Answer:

- Directing Groups : Install temporary protecting groups (e.g., Boc on NH) to steer electrophilic substitution to the 4-position of the pyrazole .

- Metal-Catalyzed Cross-Coupling : Employ Suzuki-Miyaura reactions with boronate esters () for selective C-C bond formation. Optimize Pd catalysts (e.g., Pd(PPh3)4) and base (K2CO3) for high yields .

Stability and Compatibility

Q. What factors influence the hydrolytic stability of this compound in aqueous buffers?

Methodological Answer:

- pH Dependence : Conduct accelerated stability studies (40°C, 75% RH) across pH 1–10. The thioamide group is prone to hydrolysis at pH >8; use citrate buffers (pH 4–6) for long-term storage .

- Light Sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation, confirmed via UV-Vis spectral shifts (λmax ~270 nm) .

Analytical and Computational Tools

Q. How can researchers validate the purity of this compound in complex matrices?

Methodological Answer:

- 2D-LC/MS : Pair reverse-phase chromatography with ion-trap MS to separate and identify trace impurities (e.g., dimeric byproducts).

- Quantitative NMR (qNMR) : Use deuterated DMSO as a solvent and maleic acid as an internal standard for absolute purity determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.